molecular formula C20H16ClN3O4 B10989924 N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10989924
M. Wt: 397.8 g/mol
InChI Key: YRMTZMXOOKMLAH-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that features a quinoline core structure substituted with a 4-chlorophenyl group and a glycylglycine moiety

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Phenyl-substituted quinoline derivatives.

Scientific Research Applications

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a bromine atom instead of chlorine.

    N-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}glycylglycine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to certain molecular targets compared to its analogs.

Biological Activity

N-{[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 397.82 g/mol

The compound features a quinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit various bacterial strains. A study demonstrated that quinoline derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy based on structural modifications .

Anticancer Properties

Quinoline derivatives are also recognized for their anticancer potential. In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. For example, similar compounds have been reported to inhibit the proliferation of breast cancer cells by inducing G2/M cell cycle arrest .

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals. Comparative studies indicated that certain derivatives exhibited antioxidant activity comparable to standard antioxidants like ascorbic acid. The DPPH assay results showed substantial free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as DNA replication or metabolic pathways.
  • Receptor Interaction : Binding affinity to various receptors (e.g., estrogen receptors) has been suggested, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may exert protective effects against cellular damage.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of quinoline derivatives, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Study 2: Anticancer Activity

A study focused on the anticancer properties revealed that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM after 48 hours of exposure, indicating potent anticancer activity .

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

2-[[2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H16ClN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27)

InChI Key

YRMTZMXOOKMLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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